Nitrosomethyl-N-hexylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

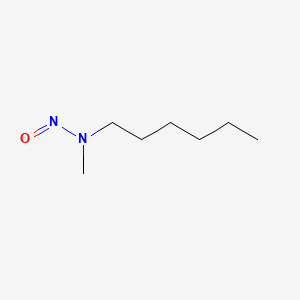

Nitrosomethyl-N-hexylamine, also known as this compound, is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Carcinogenic Properties and Toxicological Research

Nitrosomethyl-N-hexylamine is primarily recognized for its carcinogenic potential. Research has shown that nitrosamines, including this compound, can induce tumors in various laboratory animals. The carcinogenic effects are attributed to their ability to form DNA adducts, leading to mutations and subsequent tumor development.

Case Studies

- Animal Studies : Numerous studies have demonstrated the carcinogenicity of nitrosamines in species such as rats and hamsters. For instance, a study indicated that exposure to this compound resulted in tumors in the nasal cavity, liver, and lungs of treated animals .

- Comparative Analysis : A comparative study involving different nitrosamines highlighted that those with longer alkyl chains, such as this compound, tend to exhibit higher carcinogenic activity .

Environmental Impact

The environmental persistence of nitrosamines raises concerns regarding their formation and accumulation. This compound can form through reactions between nitrites and amines commonly found in various consumer products.

Environmental Studies

- Formation Mechanisms : Studies have shown that nitrosamines can form in personal care products and cleaning agents without being intentionally added. This raises questions about their presence in the environment and potential human exposure .

- Monitoring and Regulation : Regulatory bodies like the California Office of Environmental Health Hazard Assessment have included this compound on lists of chemicals known to cause cancer, prompting further investigation into its environmental distribution and human health risks .

Pharmaceutical Relevance

The contamination of pharmaceuticals with nitrosamines has become a significant public health concern. This compound has been identified as a potential contaminant in medications used for chronic conditions.

Pharmaceutical Case Studies

- Drug Recalls : The U.S. Food and Drug Administration has issued recalls for medications contaminated with various nitrosamines, including N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which share structural similarities with this compound .

- Risk Assessment : A case study involving valsartan—a medication used for hypertension—estimated increased cancer risks associated with long-term exposure to NDMA and NDEA, highlighting the potential implications for similar compounds like this compound .

Summary of Applications

| Application Area | Description |

|---|---|

| Carcinogenic Research | Investigated for tumor induction in animal models; forms DNA adducts. |

| Environmental Monitoring | Studied for formation in consumer products; concerns about persistence. |

| Pharmaceutical Safety | Identified as a contaminant; linked to drug recalls and cancer risk assessments. |

Eigenschaften

CAS-Nummer |

28538-70-7 |

|---|---|

Molekularformel |

C7H16N2O |

Molekulargewicht |

144.21 g/mol |

IUPAC-Name |

N-hexyl-N-methylnitrous amide |

InChI |

InChI=1S/C7H16N2O/c1-3-4-5-6-7-9(2)8-10/h3-7H2,1-2H3 |

InChI-Schlüssel |

IHGPEUQKUIKKIR-UHFFFAOYSA-N |

SMILES |

CCCCCCN(C)N=O |

Kanonische SMILES |

CCCCCCN(C)N=O |

Synonyme |

nitrosomethyl-N-hexylamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.